
lithium;1,1,1-trimethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,1,1-trimethoxybutane is an organolithium compound with the molecular formula C7H16O3Li It is a derivative of butane, where three methoxy groups are attached to the first carbon atom, and a lithium atom is bonded to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,1,1-trimethoxybutane typically involves the reaction of 1,1,1-trimethoxybutane with a lithium reagent. One common method is the reaction of 1,1,1-trimethoxybutane with lithium metal in an inert solvent such as hexane or benzene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium compound. The general reaction is as follows:
C7H16O3+Li→C7H16O3Li
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,1,1-trimethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides (R-X) can react with the lithium compound to form new carbon-lithium bonds.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Produces alkanes or alkenes.
Substitution: Produces new organolithium compounds with different alkyl or aryl groups.
Scientific Research Applications
Lithium;1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;1,1,1-trimethoxybutane involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trimethoxybutane: Similar structure but with different substitution pattern.
Trimethyl orthobutyrate: Another organolithium compound with similar reactivity.
Uniqueness
Lithium;1,1,1-trimethoxybutane is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and chemical properties compared to other similar compounds.
Properties
CAS No. |
139408-80-3 |
|---|---|
Molecular Formula |
C7H15LiO3 |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
lithium;1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15O3.Li/c1-5-6-7(8-2,9-3)10-4;/h1,5-6H2,2-4H3;/q-1;+1 |
InChI Key |
QHLVUAAPLZGMPF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC(CC[CH2-])(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


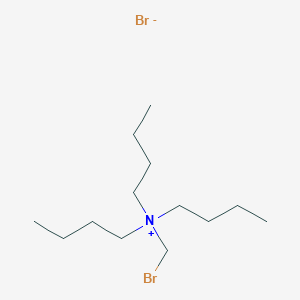

![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
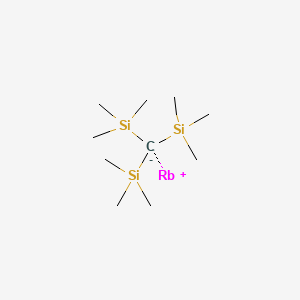
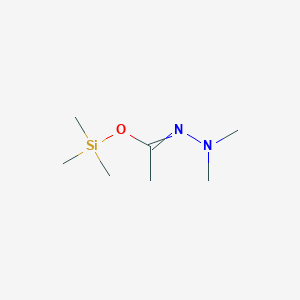

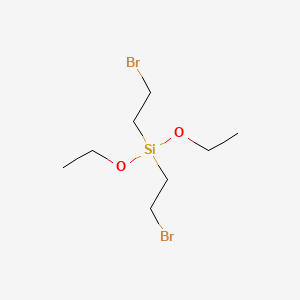
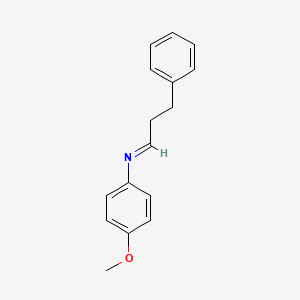
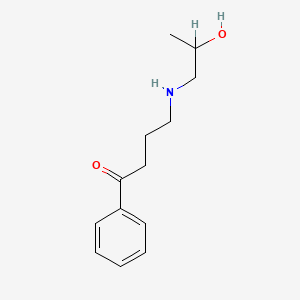
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
![1-{Bis[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]methyl}naphthalene](/img/structure/B14275417.png)
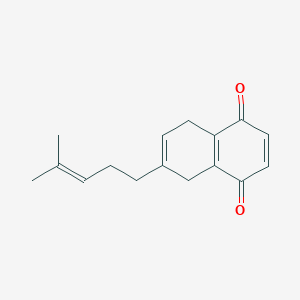
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
